3-(Pyridazin-3-yloxy)aniline chemical structure and properties
3-(Pyridazin-3-yloxy)aniline chemical structure and properties
An in-depth technical analysis of 3-(Pyridazin-3-yloxy)aniline , a privileged biaryl ether building block utilized extensively in modern medicinal chemistry and targeted therapeutic design.
Executive Summary
In the landscape of rational drug design, biaryl ethers serve as critical structural motifs that balance conformational flexibility with targeted spatial geometry. 3-(Pyridazin-3-yloxy)aniline is a highly versatile synthetic building block that merges an electron-deficient pyridazine ring with an electron-rich aniline moiety, connected via an oxygen hinge. This specific architecture makes it an invaluable precursor in the synthesis of kinase inhibitors, particularly for targeting Bruton's Tyrosine Kinase (BTK)[1] and c-Met[2], as well as β3-adrenergic receptor agonists[3].
Because the free base is susceptible to oxidative degradation over time, the compound is predominantly synthesized, stored, and utilized as a dihydrochloride salt (CAS: 1354963-59-9)[4].
Physicochemical Profiling and Structural Causality
The utility of 3-(pyridazin-3-yloxy)aniline stems directly from its distinct electronic topography. The pyridazine ring acts as a strong hydrogen-bond acceptor, which is a critical feature for anchoring molecules into the hinge region of kinase ATP-binding sites. Conversely, the aniline group provides a highly reactive primary amine, serving as a synthetic handle for downstream functionalization (e.g., amide or urea formation). The central ether linkage is not merely a spacer; it provides the rotational degrees of freedom necessary for the molecule to adopt bioactive conformations within complex protein pockets.
Table 1: Quantitative Physicochemical Properties [4][5]
| Property | Quantitative Value / Description |
| Chemical Name | 3-(Pyridazin-3-yloxy)aniline |
| CAS Registry Number | 1354963-59-9 (Dihydrochloride salt) |
| Molecular Formula | C₁₀H₉N₃O (Free base) / C₁₀H₁₁Cl₂N₃O (Salt) |
| Molecular Weight | 187.20 g/mol (Free base) / 260.12 g/mol (Salt) |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 4 (Two pyridazine N, one ether O, one aniline N) |
| Topological Polar Surface Area (TPSA) | 61.1 Ų (Free base) |
| Physical Appearance | Pale yellow to off-white crystalline solid |
Mechanistic Synthesis: The SNAr Approach
The most efficient route to synthesize 3-(pyridazin-3-yloxy)aniline is through a Nucleophilic Aromatic Substitution (SNAr) reaction between 3-chloropyridazine and 3-aminophenol.
Causality of Experimental Choices:
-
Chemoselectivity: 3-Aminophenol possesses two nucleophilic centers (-OH and -NH₂). By utilizing a specific base like Cesium Carbonate (Cs₂CO₃), the phenol (pKa ~9.8) is selectively deprotonated while the aniline (pKa ~4.6 for its conjugate acid) remains neutral. The resulting phenoxide is a vastly superior nucleophile, driving exclusive O-arylation.
-
Electrophilic Activation: The 3-position of the pyridazine ring is highly activated toward SNAr due to the strong electron-withdrawing nature of the adjacent vicinal nitrogen atoms, which stabilize the intermediate Meisenheimer complex[6].
-
Solvent Selection: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it solvates the cesium cations, leaving the phenoxide anion "naked" and highly reactive.
Workflow for the chemoselective SNAr synthesis of 3-(pyridazin-3-yloxy)aniline.
Protocol 1: Step-by-Step SNAr Synthesis
-
Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-aminophenol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).
-
Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the phenol). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Electrophile Addition: Add 3-chloropyridazine (1.1 equiv) to the dark phenoxide solution in a single portion.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 110 °C for 12–16 hours.
-
Validation & In-Process Control: Monitor the reaction via LC-MS. The reaction is complete when the 3-chloropyridazine peak (M+H = 115) is consumed, and the product peak (M+H = 188) dominates.
-
Workup: Cool the mixture to room temperature. Quench with ice-cold distilled water to precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).
-
Salt Formation (Optional): Dissolve the free base in minimal diethyl ether and add 2M HCl in ether dropwise at 0 °C to precipitate the dihydrochloride salt. Filter and dry under vacuum.
Pharmacological Utility: The Biaryl Ether Pharmacophore
In drug development, the 3-(pyridazin-3-yloxy)aniline scaffold is frequently integrated into Type I and Type II kinase inhibitors. The pyridazine nitrogens are strategically positioned to form bidentate or monodentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met132 in c-Met)[2]. The ether oxygen dictates a ~120° angle, projecting the aniline ring into the adjacent hydrophobic pocket or the solvent-exposed channel, depending on the specific kinase architecture[1][7].
Pharmacophore model of the 3-(pyridazin-3-yloxy)aniline scaffold in kinase binding.
Downstream Functionalization: Amide Coupling Workflow
To convert this building block into a final Active Pharmaceutical Ingredient (API), the primary amine of the aniline moiety is typically reacted with a functionalized carboxylic acid.
Causality of Experimental Choices: Standard carbodiimide coupling (e.g., EDC/NHS) can be slow for anilines due to their lower nucleophilicity compared to aliphatic amines. Therefore, uronium-based coupling reagents like HATU are preferred. HATU generates a highly reactive HOAt-ester intermediate, driving the acylation of the weakly nucleophilic aniline rapidly and with minimal epimerization.
Protocol 2: Step-by-Step Amide Coupling
-
Activation: In a dry vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature. The solution will typically turn pale yellow as the active ester forms.
-
Nucleophile Addition: Add 3-(pyridazin-3-yloxy)aniline dihydrochloride (1.0 equiv). Note: The excess DIPEA is required to neutralize the dihydrochloride salt and liberate the free amine.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Validation & In-Process Control: Analyze via LC-MS. Look for the complete disappearance of the aniline starting material (M+H = 188) and the emergence of the target amide mass.
-
Workup: Dilute the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organics with 1M HCl, brine, dry over MgSO₄, and concentrate for final purification via preparative HPLC.
References
-
NextSDS. "3-(pyridazin-3-yloxy)aniline dihydrochloride — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]
-
Grokipedia. "Pyridazine - Nucleophilic Substitution". Grokipedia. Available at:[Link]
- United States Patent US8653260B2. "Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists". Google Patents.
- World Intellectual Property Organization WO2018103058A1. "Inhibitors of bruton's tyrosine kinase and methods of their use". Google Patents.
-
ResearchGate. "Synthesis, Characterization and Antimycobacterial Activity of Some Substituted Phenylpyridazinone Derivatives". ResearchGate. Available at:[Link]
Sources
- 1. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US8653260B2 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 4. nextsds.com [nextsds.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Pyridazine â Grokipedia [grokipedia.com]
- 7. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]
